(2S)-2-Quinolin-7-ylpropanoic acid
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Overview
Description
(2S)-2-Quinolin-7-ylpropanoic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline ring attached to a propanoic acid moiety, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-7-ylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and propanoic acid derivatives.
Condensation Reaction: The quinoline ring is functionalized through a condensation reaction with a suitable propanoic acid derivative under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Quinolin-7-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
(2S)-2-Quinolin-7-ylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Quinolin-7-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound of (2S)-2-Quinolin-7-ylpropanoic acid, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with distinct biological activities.
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced reactivity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline ring and a propanoic acid moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(2S)-2-quinolin-7-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGISDPGHPGKAW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC=N2)C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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